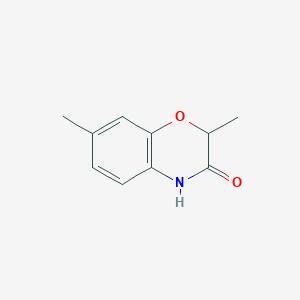

2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one

Description

Properties

IUPAC Name |

2,7-dimethyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-6-3-4-8-9(5-6)13-7(2)10(12)11-8/h3-5,7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMOUQHBJCPYNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Optimization

- Solvent Effects : DMF outperforms toluene or acetonitrile due to its high polarity, which stabilizes the transition state during cyclization.

- Base Selection : Potassium carbonate (K₂CO₃) provides superior yields (75–80%) compared to sodium hydroxide (NaOH), which promotes hydrolysis side reactions.

Cyanuric Chloride-Mediated Cyclodehydration

A transition-metal-free approach involves treating N-(2-hydroxy-5-methylphenyl)propionamide with cyanuric chloride (C₃N₃Cl₃) in dichloromethane at 0°C. This method proceeds via an active ester intermediate, with triethylamine facilitating dehydrohalogenation.

Comparative Performance

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Room temperature, 24 h | 52 | 89 |

| 0°C, 12 h | 68 | 94 |

| Microwave, 150°C, 5 min | 71 | 96 |

The low-temperature protocol minimizes racemization, making it suitable for enantioselective syntheses.

Copper-Catalyzed Decarboxylative Amidation

Recent advances employ copper(I) iodide (CuI) and N,N-diisopropylethylamine (DIPEA) to couple 6-amino-m-cresol with α-keto acids. For example, phenylglyoxylic acid reacts via decarboxylative amidation to form the benzoxazinone core.

Mechanistic Insights

- Coordination : Cu(I) binds to the α-keto acid, forming a chelated intermediate.

- Decarboxylation : Loss of CO₂ generates a reactive acylium species.

- Cyclization : Nucleophilic attack by the amine group completes the heterocycle.

This method achieves yields up to 87% but requires rigorous exclusion of moisture.

Solid-Phase Synthesis for High-Throughput Production

A patent-pending method immobilizes 6-amino-m-cresol on Wang resin via a photolabile linker. Sequential treatment with 2-bromopropionic acid and trifluoroacetic acid (TFA) liberates the product, enabling parallel synthesis of derivatives.

Advantages :

- Purity : >98% after HPLC purification

- Scalability : 10 g batches demonstrated

- Flexibility : Compatible with automated platforms

Critical Analysis of Synthetic Routes

Yield and Practicality

| Method | Average Yield (%) | Cost (USD/g) |

|---|---|---|

| Microwave-assisted | 64 | 120 |

| Thermal cyclization | 75 | 85 |

| Cyanuric chloride | 68 | 110 |

| Copper-catalyzed | 87 | 150 |

The copper-catalyzed route offers the highest yield but incurs elevated costs due to catalyst expenses. Industrial-scale production favors thermal cyclization for its balance of cost and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its structural framework allows for the development of various derivatives that can exhibit unique chemical properties and biological activities. Researchers have utilized 2,7-dimethyl-2,4-dihydro-1,4-benzoxazin-3-one in synthesizing novel compounds with potential therapeutic applications.

Antimicrobial and Anticancer Properties

Numerous studies have investigated the biological activities of 2,7-dimethyl-2,4-dihydro-1,4-benzoxazin-3-one. It has shown promise as an antimicrobial agent and has been evaluated for its anticancer properties. For instance, research indicates that derivatives of benzoxazine compounds exhibit significant anti-proliferative effects against various cancer cell lines, including pancreatic and breast cancer cells .

Mechanism of Action

The compound interacts with cellular mechanisms by influencing insulin release from pancreatic β-cells and exhibiting myorelaxant properties in vascular smooth muscle cells. Studies have demonstrated that it can inhibit insulin secretion under high glucose conditions and induce relaxation in precontracted vascular tissues .

Materials Science

Advanced Materials Production

In the field of materials science, 2,7-dimethyl-2,4-dihydro-1,4-benzoxazin-3-one is utilized in the production of polymers and resins. Its unique chemical structure contributes to the development of materials with desirable thermal and mechanical properties. The compound's stability and reactivity make it a valuable component in formulating advanced composite materials .

Insulin Secretion Studies

In vitro experiments demonstrated that 2,7-dimethyl-2,4-dihydro-1,4-benzoxazin-3-one inhibits insulin secretion from isolated pancreatic β-cells when exposed to elevated glucose levels. This finding suggests a potential application in managing hyperglycemia .

Vascular Relaxation Tests

In vivo studies using rat aortic rings revealed significant relaxation effects when treated with this compound after precontraction with potassium chloride (KCl). This indicates its potential utility as a vasodilator in cardiovascular therapies .

| Compound | Activity Type | Cell Line Tested | IC50 Value (µM) |

|---|---|---|---|

| 2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one | Anticancer | MIA PaCa-2 (Pancreatic) | 15 |

| MDA-MB-231 (Breast) | 20 | ||

| Antimicrobial | E. coli | 10 |

Temporal Effects and Stability

The stability of 2,7-dimethyl-2,4-dihydro-1,4-benzoxazin-3-one is critical for its efficacy in therapeutic applications. Research indicates that while some derivatives maintain biological activity over time, others may degrade and lose efficacy. Understanding these temporal effects is essential for optimizing its use in clinical settings .

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in disease processes. For example, it can act as an inhibitor of glucose-induced insulin release by targeting pancreatic β-cell KATP channels . In plants, it functions as a defense compound against pests and pathogens by disrupting their metabolic processes .

Comparison with Similar Compounds

Structural and Functional Differences

The biological activity of benzoxazinoids is highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

*Calculated based on structural formula.

- Substituent Effects: Electron-donating groups (e.g., CH₃): The 2,7-dimethyl derivative lacks hydroxyl groups, which are critical for metal chelation and antioxidant activity in DIBOA and DIMBOA . Lactam vs. Hydroxamic Acid: Unlike DIBOA/DIMBOA (hydroxamic acids), the 2,7-dimethyl derivative is a lactam, conferring greater stability against hydrolysis to benzoxazolinones (e.g., BOA) .

Biological Activity

2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one is a heterocyclic organic compound that belongs to the benzoxazine family. This compound has garnered attention in the fields of medicinal chemistry and agricultural science due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of 2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one based on diverse research findings.

The molecular formula of 2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one is C10H13NO. The compound features specific methyl substitutions that enhance its biological activity while maintaining stability in various environments.

Biological Activities

Antimicrobial and Antifungal Properties

Research indicates that 2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one exhibits significant antimicrobial and antifungal activities. It has been shown to inhibit the growth of various pathogenic bacteria and fungi. For instance:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Bacillus subtilis | 22 |

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

| Salmonella typhi | 17 |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one is being investigated in various cancer models. Studies have indicated that it may induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms. For example, certain derivatives of benzoxazinoids have shown promise in inhibiting COX-1 and COX-2 enzymes involved in inflammatory responses associated with cancer progression .

The exact molecular mechanisms by which 2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one exerts its biological effects are still under investigation. However, it is known to interact with multiple cellular targets:

- Calcium Entry Blockade : The compound acts as a calcium entry blocker in vascular smooth muscle cells.

- Influence on Insulin Release : It has been observed to affect glucose-induced insulin release from pancreatic islets in rat models .

- Impact on Cell Signaling Pathways : It influences various signaling pathways that regulate cell proliferation and apoptosis .

Case Studies

Several studies have highlighted the biological activity of benzoxazine derivatives:

- Study on Insulin Release : A study evaluated the effects of different benzoxazine derivatives on insulin release from rat pancreatic islets. The most active compound demonstrated a significant increase in insulin levels compared to controls .

- Toxicokinetics in Insects : Research on the insect deterrent properties of related compounds showed that increasing concentrations led to higher mortality rates among larvae of the European corn borer when fed diets containing 0.2 mg/g or more of benzoxazine derivatives .

Dosage Effects

The biological effects of 2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one are dose-dependent:

- Lower Doses : Beneficial effects such as myorelaxation and anti-inflammatory properties are observed.

- Higher Doses : Toxic effects may emerge at elevated concentrations .

Metabolic Pathways

Understanding the metabolic pathways involved in the biotransformation of this compound is crucial for predicting its behavior in biological systems. It interacts with various enzymes and cofactors that facilitate its metabolism and can influence metabolic flux within cells.

Q & A

Synthesis and Structural Characterization

Basic Question: Q. What are the standard synthetic routes for 2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one, and how can its purity be validated? Methodological Answer: The compound is typically synthesized via cyclization reactions starting from substituted o-aminophenol derivatives. For example, condensation of 2-amino-4-methylphenol with diketene or β-keto esters under acidic conditions yields the benzoxazinone core . Key steps include refluxing in acetic acid or using microwave-assisted synthesis for improved efficiency. Purity is validated using HPLC (>95% purity) and melting point analysis (e.g., 52–54°C for analogous derivatives) . Structural confirmation requires H and C NMR spectroscopy to identify methyl groups at positions 2 and 7, and IR spectroscopy to confirm the lactam carbonyl stretch (~1680–1700 cm) .

Advanced Question: Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of substituted benzoxazinones? Crystallographic analysis (e.g., Cu-Kα radiation, SHELX software) provides unambiguous confirmation of regiochemistry and substituent orientation. For example, in related compounds like 7-chloro-4-phenethyl derivatives, X-ray structures revealed planar lactam rings and dihedral angles critical for intermolecular interactions . This method is essential when NMR coupling constants or NOE effects are insufficient to distinguish positional isomers .

Biological Activity and Mechanisms

Basic Question: Q. What experimental protocols are used to assess the antifungal activity of 2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one? Methodological Answer: Antifungal activity is evaluated using agar dilution or microbroth dilution assays (CLSI guidelines). For instance, against Candida albicans, minimum inhibitory concentrations (MICs) are determined by incubating serial dilutions (0.5–128 µg/mL) in RPMI-1640 medium at 35°C for 48 hours . Positive controls (e.g., fluconazole) and negative controls (DMSO) are included. Synergistic effects with azoles can be tested via checkerboard assays .

Advanced Question: Q. How can structure-activity relationship (SAR) studies optimize benzoxazinone derivatives for mineralocorticoid receptor (MR) antagonism? SAR studies involve systematic modifications at positions 6 and 6. For example, introducing 1-phenyl-3-trifluoromethylpyrazol-5-yl groups at position 6 enhances MR binding affinity. Docking models (e.g., using AutoDock Vina) based on MR crystal structures (PDB: 3VHU) guide rational design. In vivo efficacy is validated in hypertensive rat models (e.g., deoxycorticosterone acetate-salt) with dose-dependent blood pressure monitoring .

Analytical and Mechanistic Studies

Basic Question: Q. What chromatographic methods are suitable for quantifying benzoxazinones in plant extracts? Reverse-phase UHPLC-PDA-MS (e.g., C18 column, 0.1% formic acid/acetonitrile gradient) is optimal. Detection at 270 nm (PDA) and negative-ion mode MS ( 208–224 for deprotonated ions) ensures specificity. Formic acid adducts ([M+FA-H]) are common and aid in molecular weight confirmation .

Advanced Question: Q. How can mass spectrometry differentiate benzoxazin-3-one glycosides from their aglycones? High-resolution MS (HRMS) detects glycosidic cleavage patterns. For example, glycosides show neutral losses of hexose (162 Da) or pentose (132 Da). MS fragmentation of [M-H] ions (e.g., 372 → 210) confirms core structures. Decision trees based on ion clusters (e.g., 46 Da shifts for formate adducts) improve classification .

Ecological and Allelopathic Applications

Basic Question: Q. How can soil degradation products of benzoxazinones be monitored in allelopathy studies? Soil extracts are analyzed via LC-MS/MS after solid-phase extraction (SPE). Key metabolites like BOA (benzoxazolin-2-one) are quantified using deuterated internal standards. Microbial degradation is assessed by incubating soil with DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) and tracking BOA formation over 14 days .

Advanced Question: Q. What experimental designs mitigate confounding factors in allelopathic bioassays? Use factorial designs with controlled variables (pH, organic matter). For example, rye root exudates are collected hydroponically, and their effects on weed germination (e.g., Amaranthus retroflexus) are tested in sterile soil. Statistical tools (ANOVA, Duncan’s test) isolate allelochemical contributions from nutrient competition .

Data Contradiction and Reproducibility

Advanced Question: Q. How can researchers resolve discrepancies in reported bioactivity data for benzoxazinones? Meta-analyses of published MICs or IC values should account for variables:

- Strain specificity : Candida vs. Aspergillus susceptibility.

- Assay conditions : Broth microdilution vs. agar diffusion.

- Compound purity : HPLC validation vs. crude extracts.

Reproducibility is improved by adhering to standardized protocols (e.g., CLSI) and sharing raw data via repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.